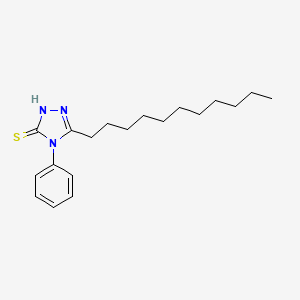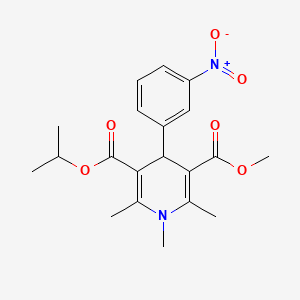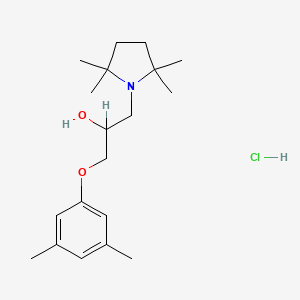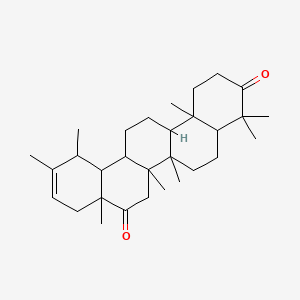
Faradione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Faradione is a compound that has garnered significant interest in recent years due to its unique properties and potential applications. It is primarily known for its role in the development of sodium-ion batteries, which are considered a promising alternative to lithium-ion batteries. This compound’s unique chemical structure and properties make it a valuable compound in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Faradione involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate compound undergoes further reactions, often involving catalysts and specific temperature and pressure conditions, to form this compound.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification methods are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Faradione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: this compound can participate in substitution reactions where one or more atoms in its structure are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with enhanced electrochemical properties, while reduction may produce compounds with different electronic characteristics.
Scientific Research Applications
Faradione has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: this compound’s unique properties make it a candidate for drug development and therapeutic applications.
Industry: this compound is used in the development of advanced materials, particularly in the field of energy storage, where it plays a crucial role in the development of sodium-ion batteries.
Mechanism of Action
The mechanism of action of Faradione involves its interaction with specific molecular targets and pathways. In the context of sodium-ion batteries, this compound acts as an active material that facilitates the storage and release of sodium ions during the charge and discharge cycles. The molecular structure of this compound allows it to efficiently intercalate and deintercalate sodium ions, contributing to the overall performance of the battery.
Comparison with Similar Compounds
Faradione is often compared with other compounds used in energy storage, such as lithium cobalt oxide and lithium iron phosphate. While these compounds have their own advantages, this compound offers unique benefits, including:
Higher Energy Density: this compound-based sodium-ion batteries can achieve energy densities comparable to or exceeding those of lithium-ion batteries.
Safety: this compound’s chemical stability and non-flammable nature make it a safer alternative to some lithium-based compounds.
Cost-Effectiveness: The use of sodium, which is more abundant and less expensive than lithium, makes this compound-based batteries more cost-effective.
Similar Compounds
Some similar compounds include:
Lithium Cobalt Oxide: Commonly used in lithium-ion batteries, known for high energy density but with safety concerns.
Lithium Iron Phosphate: Known for its stability and safety, but with lower energy density compared to other lithium-based compounds.
Sodium Manganese Oxide: Another sodium-ion battery material with different electrochemical properties compared to this compound.
Properties
CAS No. |
42482-68-8 |
|---|---|
Molecular Formula |
C30H46O2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
4,4,6a,6b,8a,11,12,14b-octamethyl-2,4a,5,6,6a,7,9,12,12a,13,14,14a-dodecahydro-1H-picene-3,8-dione |
InChI |
InChI=1S/C30H46O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-22,25H,9-10,12-17H2,1-8H3 |
InChI Key |
JZDSIQGHBJTPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC(=O)C2(CC=C1C)C)C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
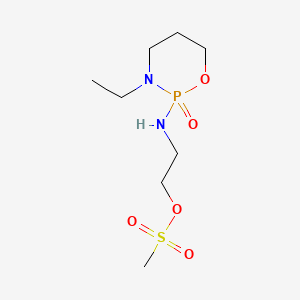
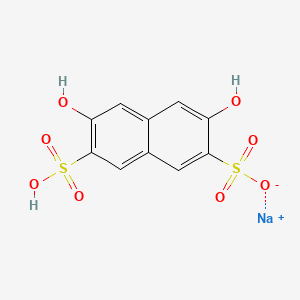
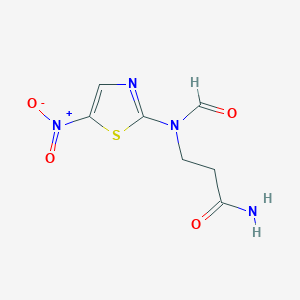
![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
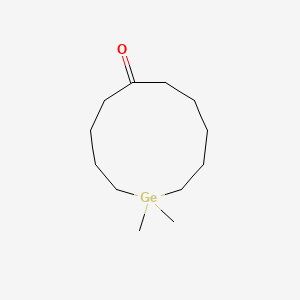
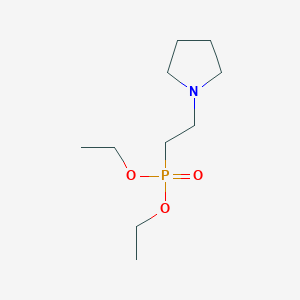

![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
